5-(Pyrimidin-5-yl)indoline-2,3-dione
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Overview
Description
5-(Pyrimidin-5-yl)indoline-2,3-dione is a heterocyclic compound that combines the structural features of both indoline and pyrimidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The indoline-2,3-dione moiety is known for its biological activities, while the pyrimidine ring adds further versatility to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)indoline-2,3-dione typically involves the condensation of an indoline derivative with a pyrimidine precursor. One common method is the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . This reaction often requires the presence of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-5-yl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially leading to new derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indoline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)indoline-2,3-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indoline and pyrimidine moieties. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar pyrimidine structure.
Isatin derivatives: Compounds with a similar indoline-2,3-dione structure.
Uniqueness
5-(Pyrimidin-5-yl)indoline-2,3-dione is unique due to its combination of indoline and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
893737-66-1 |
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Molecular Formula |
C12H7N3O2 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-pyrimidin-5-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H7N3O2/c16-11-9-3-7(8-4-13-6-14-5-8)1-2-10(9)15-12(11)17/h1-6H,(H,15,16,17) |
InChI Key |
XVWYTLFARYQPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CN=CN=C3)C(=O)C(=O)N2 |
Origin of Product |
United States |
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